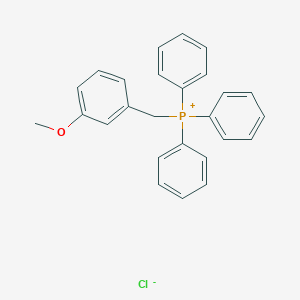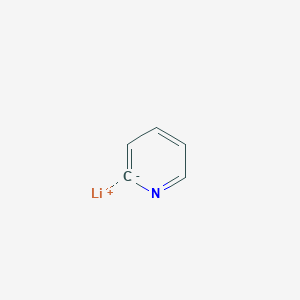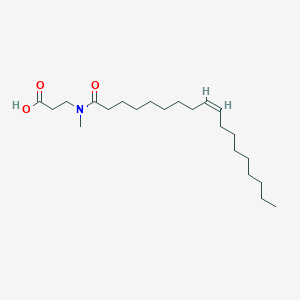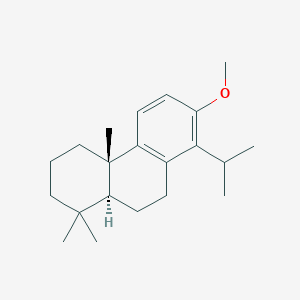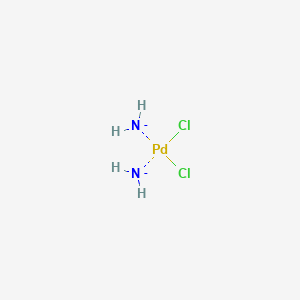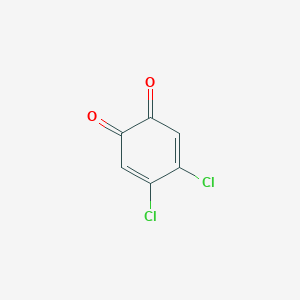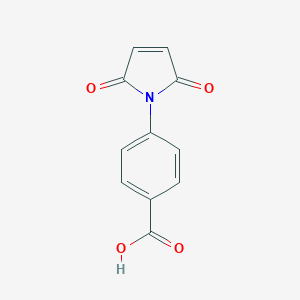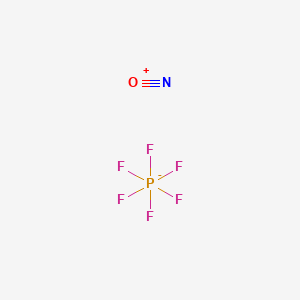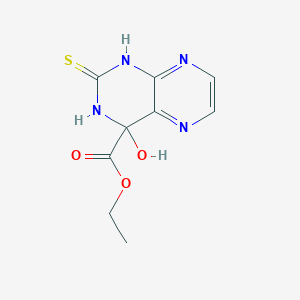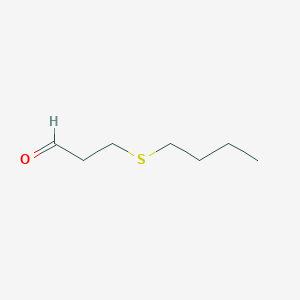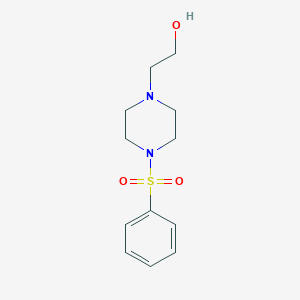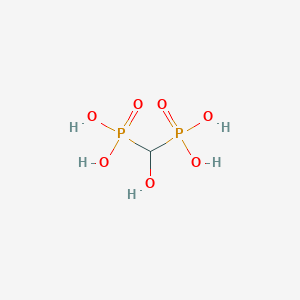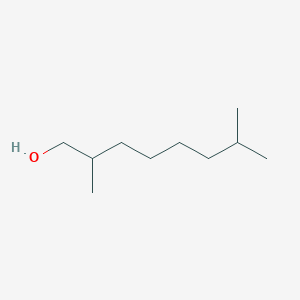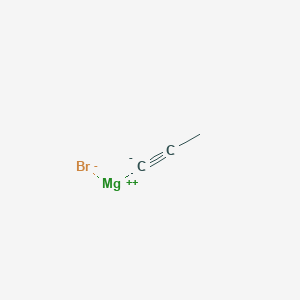
1-プロピニルマグネシウムブロミド
概要
説明
1-Propynylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is a pale yellow solution, typically prepared in tetrahydrofuran. The compound has the molecular formula C3H3BrMg and a molecular weight of 143.26 g/mol . It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
科学的研究の応用
1-Propynylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
Target of Action
1-Propynylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds . They are used in a wide variety of reactions, particularly in alcohol, carboxylic acid, and ketone synthesis .
Mode of Action
The mode of action of 1-Propynylmagnesium bromide, like other Grignard reagents, involves the nucleophilic addition of the carbon-magnesium bond to a suitable electrophile . This results in the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule .
Biochemical Pathways
1-Propynylmagnesium bromide is used in the synthesis of various organic compounds. For instance, it has been used in the conversion of [11C]CO2 to [11C] amides via the Mitsunobu reaction . It has also been used in the preparation of hydroxy enynes, which underwent gold (I)-catalyzed benzannulation leading to tetrahydronaphthalenes .
Pharmacokinetics
It is typically stored at temperatures between 2-8°C and is sensitive to moisture .
Result of Action
The primary result of the action of 1-Propynylmagnesium bromide is the formation of new carbon-carbon bonds. This enables the synthesis of a wide variety of organic compounds, including complex molecules for pharmaceutical and materials science applications .
Action Environment
The action of 1-Propynylmagnesium bromide is highly dependent on the reaction environment. It is sensitive to moisture and air, and thus, reactions involving this reagent are typically carried out under an inert atmosphere . The reagent is usually used in a solution form, most commonly in tetrahydrofuran (THF), and the reactions are often performed at low temperatures to control the rate of reaction .
生化学分析
Biochemical Properties
1-Propynylmagnesium bromide is used as a reagent in various chemical and organic transformations . It plays a crucial role in the synthesis of lasonolides, novel polyketides with biological activity in vitro against a variety of cancer cell lines
Molecular Mechanism
1-Propynylmagnesium bromide acts as a nucleophile and a base in chemical reactions . It can form carbon-carbon bonds by reacting with electrophilic carbon atoms present in organic halides, aldehydes, ketones, and esters
Temporal Effects in Laboratory Settings
1-Propynylmagnesium bromide is moisture sensitive and pyrophoric . It should be stored at 2-8°C
準備方法
Synthetic Routes and Reaction Conditions: 1-Propynylmagnesium bromide is typically synthesized by reacting propyne with magnesium bromide in an anhydrous environment. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:
CH3C≡CH+MgBr2→CH3C≡CMgBr
Industrial Production Methods: In industrial settings, the production of 1-propynylmagnesium bromide involves large-scale reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is often supplied as a 0.5 M solution in tetrahydrofuran to maintain its stability and reactivity .
化学反応の分析
Types of Reactions: 1-Propynylmagnesium bromide undergoes various types of reactions, including:
Addition Reactions: It adds to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It participates in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form substituted alkynes.
Catalysts: Often used with catalysts such as palladium or nickel in coupling reactions.
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Substituted Alkynes: Formed from substitution reactions with halides.
Coupled Products: Formed from coupling reactions, leading to complex organic molecules.
類似化合物との比較
Ethynylmagnesium bromide: Similar in structure but with a hydrogen atom instead of a methyl group.
Propenylmagnesium bromide: Contains a double bond instead of a triple bond.
Phenylethynylmagnesium bromide: Contains a phenyl group instead of a methyl group.
Uniqueness: 1-Propynylmagnesium bromide is unique due to its ability to form highly reactive intermediates that can participate in a wide range of chemical transformations. Its reactivity and versatility make it a valuable reagent in both academic and industrial research .
特性
IUPAC Name |
magnesium;prop-1-yne;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNOPZJAURRQCE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#[C-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394128 | |
| Record name | 1-Propynylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16466-97-0 | |
| Record name | 1-Propynylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-propynylmagnesium bromide function as a reagent in organic synthesis?
A: 1-Propynylmagnesium bromide acts as a nucleophilic Grignard reagent, introducing a propynyl group (CH≡C-CH2-) into electrophilic substrates. [, ] This reactivity stems from the polarized carbon-magnesium bond, where the carbon atom bears a partial negative charge and readily attacks electron-deficient centers.
Q2: Can you provide examples of reactions where 1-propynylmagnesium bromide is used to synthesize complex molecules?
A:
Aza-Wittig/Grignard Sequence: 1-Propynylmagnesium bromide reacts with aldehydes previously treated with 1-(triphenylphosphoroylideneaminoalkyl)benzotriazole to yield N,N-bis(but-3-enyl)amines after a subsequent double Grignard reaction with allylmagnesium bromide. [] This highlights its utility in building complex amines with specific substitution patterns.* Sequential Grignard Reactions:* Researchers utilize the sequential addition of different Grignard reagents, including 1-propynylmagnesium bromide, vinylmagnesium bromide, and allylmagnesium bromide, to achieve controlled introduction of unsaturated groups onto a substrate. [] This methodology allows for the preparation of diversely functionalized amines with potential applications in materials chemistry or as building blocks for more complex structures.
Q3: Are there any known stability concerns associated with 1-propynylmagnesium bromide?
A: While specific stability data for 1-propynylmagnesium bromide is limited in the provided research, it's essential to recognize that Grignard reagents are generally highly reactive and moisture-sensitive. [, ] They react violently with water, generating flammable alkynes and basic magnesium hydroxide. Therefore, handling 1-propynylmagnesium bromide necessitates strict anhydrous conditions and appropriate safety precautions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


